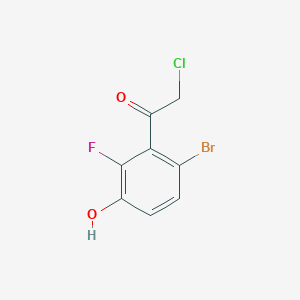
6'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. Its distinct chemical structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol derivative, followed by chlorination to introduce the phenacyl chloride moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.
Aplicaciones Científicas De Investigación
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
- 3,4-Difluorophenylmagnesium bromide
- Phenacyl bromide analogs
Uniqueness
Compared to similar compounds, 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(6-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(12)8(11)7(4)6(13)3-10/h1-2,12H,3H2 |
Clave InChI |
DTIABMYNPDUFSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)F)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



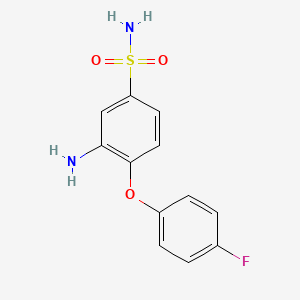
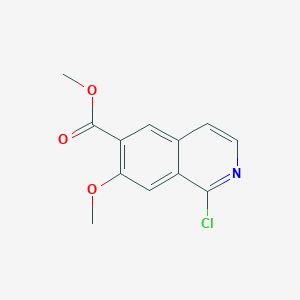
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
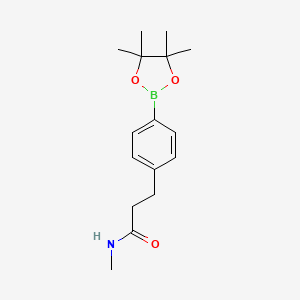

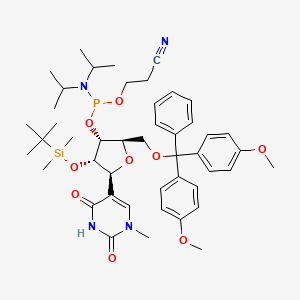
![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)

![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
